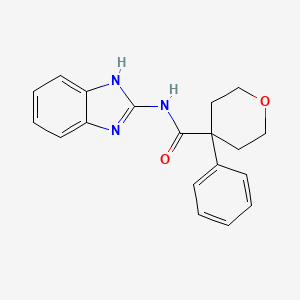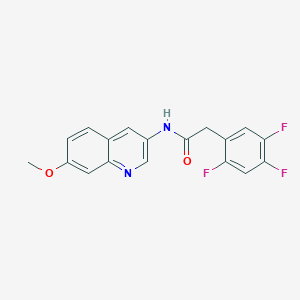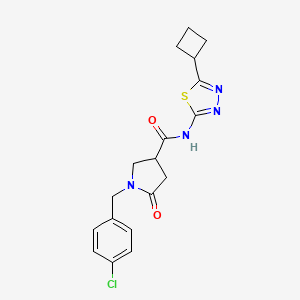![molecular formula C21H27N3O4 B11007699 trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11007699.png)
trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone moiety, which is known for its biological activity, and a cyclohexane ring, which provides structural stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Attachment of the Butanoyl Group: The butanoyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base such as pyridine.
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through hydrogenation of aromatic precursors or via Diels-Alder reactions.
Final Coupling: The final step involves coupling the quinazolinone derivative with the cyclohexane carboxylic acid derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinazolinone ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the butanoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted amides or thioesters.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid can be used to study enzyme interactions and protein-ligand binding due to its potential as an enzyme inhibitor.
Medicine
Medically, this compound may have potential as a therapeutic agent. The quinazolinone moiety is known for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Cyclohexanecarboxylic acid derivatives: These compounds have similar structural features and can be used in similar applications.
Uniqueness
Trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid is unique due to the combination of the quinazolinone moiety with the cyclohexane ring, providing a balance of biological activity and structural stability. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C21H27N3O4 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
4-[[[(2S)-3-methyl-2-(4-oxoquinazolin-3-yl)butanoyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H27N3O4/c1-13(2)18(24-12-23-17-6-4-3-5-16(17)20(24)26)19(25)22-11-14-7-9-15(10-8-14)21(27)28/h3-6,12-15,18H,7-11H2,1-2H3,(H,22,25)(H,27,28)/t14?,15?,18-/m0/s1 |
InChIキー |
UXTAEYAURAEDPJ-JMLCCBQJSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC1CCC(CC1)C(=O)O)N2C=NC3=CC=CC=C3C2=O |
正規SMILES |
CC(C)C(C(=O)NCC1CCC(CC1)C(=O)O)N2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B11007621.png)
![methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11007628.png)
![5-(furan-2-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1H-pyrazole-3-carboxamide](/img/structure/B11007646.png)
![N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11007651.png)


![2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)acetamido]butanedioic acid](/img/structure/B11007660.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11007661.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11007663.png)
![(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11007668.png)


![2-(6-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11007690.png)

